[2,2'-Biquinolin]-4-amine, N-(4-bromophenyl)-
Description
The compound [2,2'-Biquinolin]-4-amine, N-(4-bromophenyl)- features a biquinoline core substituted with a 4-bromophenylamine group. Biquinoline derivatives are known for their rigid aromatic systems, which enhance thermal stability and optoelectronic properties. The bromophenyl substituent introduces steric and electronic effects, influencing reactivity and applications in materials science and pharmaceuticals .
Properties
CAS No. |
57115-22-7 |
|---|---|
Molecular Formula |
C24H16BrN3 |
Molecular Weight |
426.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-quinolin-2-ylquinolin-4-amine |
InChI |
InChI=1S/C24H16BrN3/c25-17-10-12-18(13-11-17)26-23-15-24(28-21-8-4-2-6-19(21)23)22-14-9-16-5-1-3-7-20(16)27-22/h1-15H,(H,26,28) |
InChI Key |
NFQAOKVOZDNSTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4C(=C3)NC5=CC=C(C=C5)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-[2,2’-biquinolin]-4-amine typically involves the reaction of 4-bromoaniline with a biquinoline derivative under specific conditions. One common method includes the use of a coupling agent such as triethylamine in a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)-[2,2’-biquinolin]-4-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives with reduced functional groups.
Substitution: Formation of substituted biquinoline derivatives.
Scientific Research Applications
Overview
N-(4-Bromophenyl)-[2,2’-biquinolin]-4-amine is a complex organic compound that has been the focus of various scientific research applications due to its unique structural properties. This compound features a biquinoline backbone with a bromophenyl group, which enhances its chemical reactivity and potential utility in several fields, including chemistry, biology, and materials science.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation : Utilizing agents like potassium permanganate.
- Reduction : Employing lithium aluminum hydride.
- Substitution : The bromine atom can be replaced with other functional groups through nucleophilic substitution.
Chemistry
N-(4-Bromophenyl)-[2,2’-biquinolin]-4-amine serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.
Biological Applications
The compound has been investigated for its potential antimicrobial and anticancer properties:
- Antimicrobial Activity : Studies indicate that it interacts with bacterial cell membranes, potentially disrupting their integrity and function. This mechanism makes it a candidate for developing new antimicrobial agents targeting DNA gyrase, an enzyme critical for bacterial DNA replication .
- Anticancer Properties : Research has shown that this compound can inhibit specific cancer cell lines by targeting critical pathways such as the epidermal growth factor receptor (EGFR) . Its ability to intercalate into DNA may disrupt replication processes, leading to cell death.
Material Science
N-(4-Bromophenyl)-[2,2’-biquinolin]-4-amine is also explored in the development of advanced materials:
- Organic Semiconductors : Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices.
- Photonic Devices : The compound's unique optical characteristics are being studied for use in photonic applications.
Case Studies
Several studies illustrate the applications of N-(4-Bromophenyl)-[2,2’-biquinolin]-4-amine:
- Antimicrobial Studies : A study focused on synthesizing quinoline derivatives showed promising results against bacterial strains, highlighting the efficacy of this compound in developing new antibiotics .
- Cancer Research : In vitro studies demonstrated that derivatives of this compound could inhibit EGFR activity in various cancer cell lines, suggesting its potential as a therapeutic agent .
- Material Development : Research into using this compound in OLED technology indicated that its electronic properties could lead to enhanced performance in light-emitting devices .
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-[2,2’-biquinolin]-4-amine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to antimicrobial or anticancer effects. The compound’s structure allows it to intercalate into DNA, disrupting replication and transcription processes .
Comparison with Similar Compounds
Table 2: Biphenylamine Derivatives Comparison
2.3. Thiazole/Thiophene Derivatives
Thiophene- and thiazole-containing compounds () highlight the impact of heterocyclic cores:
Table 3: Thiazole/Thiophene Derivatives Comparison
2.4. Furan/Oxadiazole Derivatives
Compounds like N-(4-bromophenyl)furan-2-carboxamide () demonstrate the role of electron-withdrawing groups:
Table 4: Furan/Oxadiazole Derivatives Comparison
Key Findings and Trends
- Structural Impact: The biquinoline core likely enhances thermal stability compared to monocyclic analogs but may reduce solubility.
- Substituent Effects : Bromophenyl groups improve optoelectronic properties and biological activity but can lower synthetic yields due to steric hindrance .
- Synthetic Challenges : Palladium-catalyzed reactions are prevalent, yet yields vary widely (32–94%) depending on substituent electronic effects .
Biological Activity
The compound [2,2'-Biquinolin]-4-amine, N-(4-bromophenyl)- is a derivative of biquinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of [2,2'-Biquinolin]-4-amine, N-(4-bromophenyl)- typically involves the coupling of biquinoline derivatives with brominated phenyl groups. The structural integrity of the compound is crucial for its biological activity, as modifications can significantly influence its interaction with biological targets.
Biological Activities
-
Antimicrobial Activity
- Studies have shown that quinoline derivatives exhibit significant antimicrobial properties. For instance, [2,2'-Biquinolin]-4-amine derivatives have been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. The mechanism often involves inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication .
-
Anticancer Properties
- Research indicates that compounds related to [2,2'-Biquinolin]-4-amine possess anticancer activity. In vitro studies have shown cytotoxic effects against multiple cancer cell lines, including HeLa and Caco-2 cells. The IC50 values for these compounds vary significantly depending on the specific structure and substituents .
- Enzyme Inhibition
The biological activities of [2,2'-Biquinolin]-4-amine can be attributed to several mechanisms:
- DNA Interaction : The compound's ability to intercalate into DNA strands disrupts replication and transcription processes in cancer cells.
- Enzyme Inhibition : By binding to active sites of enzymes like COX and HDAC, these compounds prevent the normal physiological functions that lead to inflammation and tumor growth.
Case Studies
- Anticancer Screening : A study evaluated the anticancer potential of various derivatives of [2,2'-Biquinolin]-4-amine against different cancer cell lines. The findings indicated that modifications at the 4-amino position significantly enhanced cytotoxicity .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against both Gram-positive and Gram-negative bacteria. Results showed that certain derivatives exhibited inhibition zones comparable to conventional antibiotics like ciprofloxacin .
Data Tables
| Activity Type | Compound | IC50 Value (µM) | Target/Pathway |
|---|---|---|---|
| Antimicrobial | Biquinoline Derivative | 15 - 25 | DNA Gyrase |
| Anticancer | Biquinoline Derivative | 10 - 30 | Various Cancer Cell Lines |
| COX Inhibition | Biquinoline Derivative | 0.04 - 0.1 | COX-1 / COX-2 |
| HDAC Inhibition | Biquinoline Derivative | 5 - 15 | Histone Deacetylases |
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed for [2,2'-Biquinolin]-4-amine derivatives, and how are reaction conditions optimized?
- Methodology : Key synthetic routes include nucleophilic substitution (e.g., using 4-bromoaniline derivatives with quinoline precursors) and cross-coupling reactions (e.g., Stille or Suzuki coupling for aryl-aryl bond formation). Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance nucleophilicity in substitution reactions .
- Catalyst systems : Pd²⁺ catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., SPhos) improve coupling efficiency .
- Temperature control : Reactions often proceed at 70–100°C for 12–24 hours to balance yield and side-product formation .
- Data Table :
| Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Substitution | KF, THF, 70°C | 75–86 | |
| Stille Coupling | Pd₂(dba)₃, THF, rt | 86–89 |
Q. How do bromophenyl substituents influence the reactivity of [2,2'-Biquinolin]-4-amine in substitution reactions?
- The 4-bromophenyl group acts as an electron-withdrawing moiety, enhancing electrophilicity at the quinoline core. This facilitates nucleophilic attack at the 4-amine position, particularly in:
- Oxidation/Reduction : Bromine stabilizes intermediates, enabling selective functionalization (e.g., ketone formation via oxidation) .
- Aryl Coupling : Bromine serves as a leaving group in Pd-mediated cross-coupling, enabling derivatization with boronic acids or stannanes .
Q. What spectroscopic techniques are critical for characterizing [2,2'-Biquinolin]-4-amine derivatives?
- Primary Methods :
- ¹H/¹³C NMR : Resolves substituent effects on aromatic protons (δ 7.0–8.5 ppm) and amine protons (δ 5.5–6.5 ppm) .
- X-ray Crystallography : SHELX programs refine crystal structures, resolving bond lengths and angles (e.g., C-N bond: ~1.35 Å) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ for C₂₄H₁₈BrN₃: m/z 452.07) .
Advanced Research Questions
Q. How can computational methods like DFT elucidate the electronic structure and reactivity of [2,2'-Biquinolin]-4-amine derivatives?
- Methodology : Density Functional Theory (DFT) calculates:
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict redox behavior (e.g., ΔE ≈ 3.2 eV for electron-deficient bromophenyl derivatives) .
- Charge Distribution : Bromine induces localized positive charge on the quinoline ring, directing nucleophilic attack .
- Case Study : DFT optimized geometries of organotellurium analogs showed <2% deviation from experimental crystallographic data, validating computational models .
Q. What strategies resolve contradictions in crystallographic data during structure determination of [2,2'-Biquinolin]-4-amine derivatives?
- Approaches :
- Twinned Data Refinement : SHELXL handles twinning via HKLF 5 format, improving R-factor convergence (e.g., R₁ < 0.05 for high-resolution data) .
- Disorder Modeling : Split-atom refinement resolves overlapping electron densities in flexible substituents (e.g., tert-butyl groups) .
- Validation Tools : PLATON checks for missed symmetry and hydrogen-bonding inconsistencies .
Q. How can Stille coupling be tailored for synthesizing complex [2,2'-Biquinolin]-4-amine derivatives?
- Optimization Steps :
- Precursor Design : Tributyltin intermediates (e.g., 4-(tributylstannyl)phenyl derivatives) enhance coupling efficiency .
- Catalyst Screening : Pd₂(dba)₃ with Pt(Bu)₃ ligands reduces side reactions (e.g., homocoupling) .
- Workup Protocols : Silica gel chromatography (hexane:EtOAc gradients) isolates products with >95% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
